Nodinitib-1

Vue d'ensemble

Description

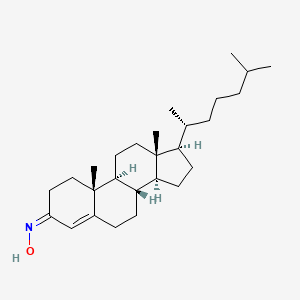

Ce composé présente une concentration inhibitrice (CI50) de 0,56 micromolaire pour NOD1 et présente une sélectivité 36 fois supérieure à celle de NOD2 . ML130 est principalement utilisé dans la recherche scientifique pour étudier la voie NOD1 et son rôle dans diverses maladies infectieuses et inflammatoires .

Applications De Recherche Scientifique

ML130 is extensively used in scientific research due to its selective inhibition of the NOD1 receptor. Its applications include:

Chemistry: Used as a chemical probe to study the NOD1 pathway and its role in cellular signaling.

Biology: Investigates the role of NOD1 in immune responses and its involvement in inflammatory diseases.

Medicine: Explores potential therapeutic applications in treating diseases associated with NOD1 activation, such as inflammatory bowel disease and certain cancers.

Industry: Utilized in the development of new drugs targeting the NOD1 pathway.

Mécanisme D'action

Target of Action

Nodinitib-1 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor . NOD1 is an innate immune receptor that plays a crucial role in the immune response and has been associated with several inflammatory diseases .

Mode of Action

This compound interacts directly with NOD1, altering its conformation and suppressing RIP2 trafficking, a NOD1-binding partner required for NF-κB induction . This interaction inhibits the activation of NOD1, thereby blocking the phosphorylation and degradation of IκBα and MAPK signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NOD1-Ripk2-NF-kB inflammatory pathway . This compound inhibits this pathway, which is essential for the specification of hematopoietic stem and progenitor cells (HSPCs) . Small Rho GTPases coordinate the activation of this pathway .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of NOD1-induced NF-κB activation . This inhibition blocks the phosphorylation and degradation of IκBα and MAPK signaling, without affecting the Akt survival pathway . As a result, this compound can suppress the immune response mediated by NOD1 .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, in the context of injury and infection, Pattern Recognition Receptors (PRRs) sense Pathogen-Associated Molecular Patterns (PAMPs) to activate Nuclear Factor-kB (NF-kB) and trigger the expression of pro-inflammatory cytokines . This compound can inhibit this process by suppressing NOD1 activation . .

Analyse Biochimique

Biochemical Properties

Nodinitib-1 plays a crucial role in biochemical reactions, particularly those involving the NOD1 receptor . It interacts with this receptor to inhibit the production of IL-8, a key cytokine involved in inflammatory responses . The nature of this interaction is selective and reversible, making this compound a valuable tool for studying NOD1-mediated processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NOD1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with the NOD1 receptor . This binding inhibits the activation of NF-κB and MAPK signaling pathways, without affecting the Akt survival pathway . This selective inhibition allows this compound to modulate cellular responses to NOD1 ligands .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the NOD1 receptor . It interacts with this receptor to modulate the production of cytokines and other metabolites involved in inflammatory responses

Transport and Distribution

Given its role as a NOD1 inhibitor, it is likely that this compound interacts with cellular transporters or binding proteins that facilitate its movement within the cell .

Subcellular Localization

As a NOD1 inhibitor, it is plausible that this compound is directed to specific compartments or organelles where NOD1 is localized

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de ML130 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, les réactions étant réalisées à des températures contrôlées et sous atmosphères inertes .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ML130 ne soient pas largement documentées, le composé est synthétisé dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le processus implique des étapes de purification telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés, généralement supérieurs à 97 % .

Analyse Des Réactions Chimiques

Types de réactions : ML130 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir les sulfoxydes en sulfures.

Substitution : Le cycle aromatique de ML130 peut subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs électrophiles tels que le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués du cycle aromatique .

4. Applications de la recherche scientifique

ML130 est largement utilisé dans la recherche scientifique en raison de son inhibition sélective du récepteur NOD1. Ses applications comprennent :

Chimie : Utilisé comme sonde chimique pour étudier la voie NOD1 et son rôle dans la signalisation cellulaire.

Biologie : Étudie le rôle de NOD1 dans les réponses immunitaires et sa participation aux maladies inflammatoires.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement des maladies associées à l'activation de NOD1, telles que la maladie inflammatoire de l'intestin et certains cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie NOD1.

5. Mécanisme d'action

ML130 exerce ses effets en inhibant sélectivement le récepteur NOD1. Le composé se lie au récepteur et empêche son activation par des ligands tels que l'acide gamma-D-glutamyl-méso-diaminopimélique (γ-D-Glu-mDAP). Cette inhibition bloque les voies de signalisation en aval, y compris la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), qui est impliquée dans la production de cytokines pro-inflammatoires .

Composés similaires :

Nodinitib-2 : Un autre inhibiteur sélectif de NOD1 avec des propriétés similaires mais une structure chimique différente.

ML146 : Un composé présentant une inhibition double des récepteurs NOD1 et NOD2.

GSK583 : Un inhibiteur sélectif de NOD2 sans activité significative contre NOD1.

Unicité de ML130 : ML130 est unique en raison de sa forte sélectivité pour NOD1 par rapport à NOD2, ce qui en fait un outil idéal pour étudier les voies spécifiques à NOD1 sans réactivité croisée. Sa capacité à inhiber l'activation de NF-κB induite par NOD1 sans cytotoxicité améliore encore son utilité en recherche .

Comparaison Avec Des Composés Similaires

Nodinitib-2: Another selective NOD1 inhibitor with similar properties but different chemical structure.

ML146: A compound with dual inhibition of NOD1 and NOD2 receptors.

GSK583: A selective inhibitor of NOD2 with no significant activity against NOD1.

Uniqueness of ML130: ML130 is unique due to its high selectivity for NOD1 over NOD2, making it an ideal tool for studying NOD1-specific pathways without cross-reactivity. Its ability to inhibit NOD1-induced NF-κB activation with no cytotoxicity further enhances its utility in research .

Propriétés

IUPAC Name |

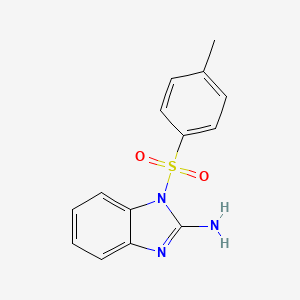

1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFABRWQVPCPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360187 | |

| Record name | ML130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

799264-47-4 | |

| Record name | ML130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)